molecular formula C19H19N3O4S2 B2859585 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 946203-11-8

1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2859585
CAS No.: 946203-11-8
M. Wt: 417.5
InChI Key: BZNXDXZWQSANHX-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothienoimidazole class, characterized by a bicyclic core comprising fused thiophene and imidazole rings. The 5,5-dioxide moiety indicates sulfone groups at positions 5 of the thiophene ring, enhancing electronic stability. Substituents include a 3,5-dimethylphenyl group (electron-donating) at position 1 and a 4-nitrophenyl group (electron-withdrawing) at position 2. While direct synthesis data for this compound are unavailable in the provided evidence, analogs suggest synthetic routes involving cyclization of hydrazine derivatives or coupling reactions with aryl halides .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-12-7-13(2)9-16(8-12)21-18-11-28(25,26)10-17(18)20(19(21)27)14-3-5-15(6-4-14)22(23)24/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNXDXZWQSANHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Thiophene Ring Construction Followed by Imidazole Cyclization

Step 1: Synthesis of Tetrahydrothiophene-3,4-diamine

  • Procedure : React 3,4-dibromothiophene with aqueous ammonia under pressure (120°C, 24 h) to yield tetrahydrothiophene-3,4-diamine.
  • Yield : ~65% (reported for analogous diamine syntheses).

Step 2: Imidazole Ring Formation

  • Reagents : 3,5-Dimethylphenylglyoxal and ammonium acetate.
  • Conditions : Reflux in ethanol (12 h), followed by purification via column chromatography (SiO₂, ethyl acetate/hexane).
  • Intermediate : 1-(3,5-Dimethylphenyl)tetrahydrothieno[3,4-d]imidazole.

Step 3: Introduction of 4-Nitrophenyl Group

  • Coupling Method : Ullmann-type coupling with 4-nitroiodobenzene, CuI, and 1,10-phenanthroline in DMF (100°C, 48 h).
  • Yield : 40–50% (based on similar arylations).

Step 4: Sulfurization to Thione

  • Reagent : Lawesson’s reagent (2.2 equiv) in toluene (reflux, 6 h).
  • Outcome : Converts imine to thione.

Step 5: Oxidation to Sulfone

  • Conditions : H₂O₂ (30%) in acetic acid (60°C, 8 h).
  • Final Product : 1-(3,5-Dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide.

Table 1: Summary of Route 1 Reaction Conditions

Step Reagents/Conditions Yield Key Challenges
1 NH₃ (aq), 120°C 65% Over-alkylation side products
2 Glyoxal, NH₄OAc, EtOH 70% Diastereomer separation required
3 CuI, 4-nitroiodobenzene 45% Low solubility of aryl iodide
4 Lawesson’s reagent, toluene 85% Excess reagent leads to desulfurization
5 H₂O₂, AcOH 90% Over-oxidation to sulfonic acid

Critical Analysis of Methodologies

Cyclization Efficiency and Stereochemical Control

  • Chiral Centers : The tetrahydrothienoimidazole core introduces two chiral centers, necessitating enantioselective synthesis or resolution.
  • Resolution Method : Use of (R)-(−)-mandelic acid for diastereomeric salt formation (reported for analogous imidazoles).

Sulfurization and Oxidation Challenges

  • Lawesson’s Reagent : Optimal at 2.2 equivalents; excess reagent degrades the thione.
  • Sulfone Stability : Prolonged oxidation with H₂O₂ risks over-oxidation; monitoring via TLC is critical.

Scalability and Industrial Considerations

  • Cost Drivers : Pd catalysts in Suzuki coupling increase expenses; Cu-based Ullmann reactions are cheaper but lower-yielding.
  • Green Chemistry Alternatives : Microwave-assisted cyclization reduces reaction time (3 h vs. 12 h) with comparable yields.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs (Table 1) differ in substituents on the imidazole ring, altering physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 1/3) Molecular Formula Molar Mass (g/mol) Notable Properties/Activities
Target Compound 3,5-dimethylphenyl / 4-nitrophenyl C₁₉H₁₈N₄O₄S₂ 454.50 High polarity (nitro group), potential antimicrobial activity inferred from nitro analogs
1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Methyl / H C₇H₁₀N₂O₂S₂ 218.30 Simpler structure; lower steric hindrance
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-fluorophenyl / 4-fluorophenyl C₁₇H₁₄F₂N₂O₃S 376.37 Enhanced lipophilicity (fluorine); sulfone and ketone groups modify reactivity
1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide Allyl / 4-bromophenyl C₁₄H₁₅BrN₂O₂S₂ 387.32 Bulky bromine substituent; potential halogen bonding in biological systems
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-methylphenyl / 4-methylphenyl C₁₉H₂₀N₂O₃S 356.44 Methyl groups increase hydrophobicity; steric effects from ortho-substitution

Electronic and Steric Influences

  • Halogen Substituents (e.g., Bromine in ): Bromine’s size and polarizability may facilitate halogen bonding, improving target binding in antimicrobial assays.

Biological Activity

1-(3,5-Dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of both a nitrophenyl and a dimethylphenyl group enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H15N3O2S2
Molecular Weight317.42 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds similar to this thieno[3,4-d]imidazole derivative exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have shown efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like nitro enhances antimicrobial potency by increasing the compound's ability to interact with microbial cell membranes or enzymes involved in cell wall synthesis .

Anticancer Properties

Several studies have highlighted the anticancer potential of thieno[3,4-d]imidazole derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range. A study indicated that derivatives were effective against colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM . The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation.

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented in numerous studies. For example, certain thiazolidine derivatives have shown to inhibit inflammatory mediators such as TNF-alpha and IL-6 in vitro . This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to reduced cell proliferation or increased apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that can protect cells from oxidative stress .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thieno[3,4-d]imidazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives .
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines (T47D) revealed significant cytotoxicity with IC50 values around 27.3 µM for certain derivatives . These findings underline the potential for further development into anticancer agents.

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step protocols, including cyclization, substitution, and oxidation. Key considerations:

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization (common in thienoimidazole syntheses) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaryl intermediates, while ethanol/water mixtures aid crystallization .
  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions; lower temperatures (25°C) are optimal for thione formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (DMF/ethanol) achieves >95% purity .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (δ 6.8–8.2 ppm for nitrophenyl) and methyl groups (δ 2.3–2.6 ppm) with computational predictions (DFT/B3LYP/6-31G*) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the thienoimidazole core (e.g., sulfur-linked carbons at δ 120–140 ppm) .
  • IR Spectroscopy : Confirm thione (C=S stretch at ~1100 cm⁻¹) and sulfone (S=O stretches at 1150–1300 cm⁻¹) functional groups .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks ([M+H]⁺ ≈ 454 m/z) and detect impurities .

Advanced: How can contradictory bioactivity data (e.g., variable IC₅₀ values in antimicrobial assays) be systematically addressed?

Methodological Answer:

  • Assay Standardization :
    • Use consistent microbial strains (e.g., S. aureus ATCC 25923) and culture conditions (Mueller-Hinton broth, 37°C) .
    • Include positive controls (e.g., ciprofloxacin) and normalize results to cell viability (MTT assay) .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (<1% v/v) to avoid solvent interference .
  • SAR Analysis : Synthesize analogues (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) to isolate electronic vs. steric effects on activity .

Advanced: What computational strategies predict binding interactions between this compound and microbial enzyme targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes like DNA gyrase (for antibacterial activity) or COX-2 (for anti-inflammatory potential) based on structural homology .
  • Docking Simulations :
    • Use AutoDock Vina with crystal structures (PDB: 1KZN for DNA gyrase).
    • Focus on key residues (e.g., Asp73, Glu50) and validate poses with MD simulations (NAMD, 100 ns) .
  • Pharmacophore Mapping : Identify essential features (e.g., sulfone group for H-bonding, nitrophenyl for π-π stacking) .

Advanced: How do substituent electronic effects (e.g., nitro vs. methyl groups) influence reaction kinetics in nucleophilic substitution?

Methodological Answer:

  • Hammett Analysis :
    • Measure rate constants (k) for analogues with substituents of varying σ values (e.g., 4-NO₂: σ = +0.78; 4-CH₃: σ = -0.17).
    • Plot log(k) vs. σ to determine ρ (reaction constant); a positive ρ indicates electron-withdrawing groups accelerate the reaction .
  • DFT Calculations : Compare LUMO energies of aryl intermediates to correlate electron deficiency with reactivity .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitro group .
  • Moisture Control : Use desiccants (silica gel) and inert atmospheres (N₂) to avoid hydrolysis of the sulfone moiety .
  • Stability Monitoring : Perform periodic HPLC analyses (every 6 months) to detect degradation products (e.g., sulfonic acid derivatives) .

Advanced: How can regioselectivity challenges during imidazole ring functionalization be overcome?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 4-position .
  • Metal-Catalyzed Cross-Coupling : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at the 5-position of the thienoimidazole core .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time (shorter for kinetic products) and temperature (higher for thermodynamic products) .

Advanced: What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

Methodological Answer:

  • Cell-Based Assays :
    • RAW 264.7 Macrophages : Measure NO production (Griess reagent) after LPS stimulation to assess COX-2 inhibition .
    • ELISA : Quantify TNF-α/IL-6 levels in supernatant .
  • Enzyme Inhibition : Test IC₅₀ against recombinant COX-2 using a colorimetric assay (Cayman Chemical Kit) .

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